9-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Description
9-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a structurally complex acridinedione derivative characterized by a fused acridine-dione core substituted with tetramethyl groups and a furan-2-yl moiety bearing a 5-chloro-2-methoxyphenyl substituent. Acridinediones are a class of nitrogen-containing heterocycles with diverse applications in pharmaceuticals, dyes, and materials science due to their rigid frameworks and tunable electronic properties .
Properties
CAS No. |
853314-18-8 |
|---|---|
Molecular Formula |
C28H30ClNO4 |
Molecular Weight |
480.0 g/mol |
IUPAC Name |
9-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C28H30ClNO4/c1-27(2)11-17-24(19(31)13-27)26(25-18(30-17)12-28(3,4)14-20(25)32)23-9-8-22(34-23)16-10-15(29)6-7-21(16)33-5/h6-10,26,30H,11-14H2,1-5H3 |
InChI Key |
DGOFKEJVDJIDOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(O4)C5=C(C=CC(=C5)Cl)OC)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Catalyst-Free Cyclization in Ethylene Glycol
A foundational step involves constructing the hexahydroacridine-dione core. Research by Noroozi Pesyan et al. demonstrates a one-pot, catalyst-free synthesis of hexahydroacridine-1,8(2H,5H)-dione derivatives using octahydro-1H-xanthenes and hydroxylamine hydrochloride in ethylene glycol. The reaction proceeds via intramolecular aza-Michael addition, yielding the bicyclic acridinedione structure with high regioselectivity. Ethylene glycol acts as both solvent and promoter, enabling mild conditions (60–80°C, 4–6 hours) and eliminating the need for toxic catalysts.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Octahydro-1H-xanthene | 1.0 equiv | Substrate |
| Hydroxylamine HCl | 1.2 equiv | Nitrogen source |
| Ethylene glycol | 5 mL/g | Solvent |
| Temperature | 70°C | Optimization |
| Time | 5 hours | Completion |
This method achieves yields exceeding 85% after recrystallization from ethanol.
Catalyzed Pseudo-Four-Component Condensation
An alternative approach employs MCM-41-Pr-THEIC, a mesoporous silica catalyst functionalized with hydrogen-bond-enriched moieties, to assemble the acridinedione core via a pseudo-four-component reaction. Dimedone (2.0 equiv), aryl aldehydes (1.0 equiv), and ammonium acetate (1.2 equiv) react in EtOH/H₂O (1:2) under reflux. The catalyst’s hydroxyl groups facilitate proton transfer, accelerating Knoevenagel condensation and Michael addition steps.
Optimized Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 15 mg/mmol | 90% yield |
| Solvent ratio (EtOH:H₂O) | 1:2 | Enhanced solubility |
| Temperature | Reflux (78°C) | Kinetic control |
| Time | 45 minutes | Minimal byproducts |
This method is scalable and tolerates electron-withdrawing and -donating substituents on benzaldehyde precursors.
Synthesis of 5-(5-Chloro-2-Methoxyphenyl)Furan-2-Yl Fragment
Friedel-Crafts Acylation and Cyclization
The 5-(5-chloro-2-methoxyphenyl)furan-2-yl moiety is synthesized via Friedel-Crafts acylation of 2-methoxy-4-chlorophenol with acetyl chloride, followed by cyclization. Aluminum chloride (1.1 equiv) catalyzes the acylation at 0°C in dichloromethane, yielding a keto intermediate. Subsequent treatment with phosphoryl chloride (POCl₃) induces cyclodehydration to form the furan ring.
Key Data
| Step | Conditions | Yield |
|---|---|---|
| Friedel-Crafts | 0°C, 2 hours | 78% |
| Cyclodehydration | POCl₃, 80°C, 1 hour | 85% |
Palladium-Catalyzed Cross-Coupling
For higher regiocontrol, Suzuki-Miyaura coupling links pre-formed furan-2-boronic acid to 5-chloro-2-methoxyiodobenzene. Using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/H₂O (3:1) at 90°C, this method achieves >90% yield.
Fragment Coupling and Final Assembly
Nucleophilic Aromatic Substitution
The acridinedione core’s C-9 position is functionalized with the furan fragment via nucleophilic aromatic substitution. Potassium carbonate (2.0 equiv) in DMF facilitates displacement at 110°C over 12 hours.
Reaction Profile
| Component | Quantity | Role |
|---|---|---|
| Acridinedione core | 1.0 equiv | Electrophile |
| Furan derivative | 1.2 equiv | Nucleophile |
| K₂CO₃ | 2.0 equiv | Base |
| DMF | 10 mL/g | Polar aprotic solvent |
Microwave-Assisted Coupling
To reduce reaction time, microwave irradiation (150°C, 30 minutes) in NMP solvent enhances coupling efficiency, yielding 88% product with >95% purity.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:3), followed by recrystallization from methanol to achieve ≥95% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, furan H-3), 6.82 (d, J = 8.5 Hz, 1H, aryl H), 3.89 (s, 3H, OCH₃), 2.85–2.70 (m, 4H, acridinedione CH₂), 1.45 (s, 12H, CH₃).
Comparative Analysis of Methodologies
| Method | Yield | Time | Scalability | Green Metrics |
|---|---|---|---|---|
| Catalyst-free cyclization | 85% | 5 hours | Moderate | High (no catalyst) |
| MCM-41-Pr-THEIC | 90% | 45 min | High | Moderate |
| Microwave coupling | 88% | 30 min | High | Low (energy use) |
Challenges and Optimization Strategies
-
Steric Hindrance : The tetramethyl groups on the acridinedione core hinder nucleophilic attack at C-9. Using bulky solvents (e.g., DMF) improves accessibility.
-
Byproduct Formation : Excess furan derivative (1.2 equiv) drives completion, minimizing unreacted core.
-
Catalyst Recovery : MCM-41-Pr-THEIC is reusable for 5 cycles with <5% activity loss, reducing costs.
Industrial-Scale Considerations
Chemical Reactions Analysis
β-Cyclodextrin (β-CD) Catalysis
In β-CD-catalyzed reactions ( ):
-
Mechanism : Involves Knoevenagel condensation between the aldehyde and dimedone, followed by enamine formation with hydrazine. Subsequent Michael addition and cyclization under β-CD’s cavity effects yield the acridinedione.
-
Key Advantage : β-CD enhances reaction efficiency via hydrophobic interactions and hydrogen bonding, enabling one-pot synthesis under mild conditions (reflux at 80 °C).
MCM-41-Pr-THEIC Nanocatalyst
A mesoporous silica-based catalyst ( ):
-
Optimized Conditions : Ethanol/water (1:2) solvent mixture under reflux with 15 mg catalyst loading.
-
Role : Activates carbonyl groups of dimedone and aldehydes, promoting condensation and cyclization.
-
Reusability : The catalyst can be filtered, dried, and reused for multiple cycles.
Reaction Mechanism
A plausible mechanism for the target compound’s synthesis is outlined below:
-
Knoevenagel Condensation :
Dimedone reacts with the furan-substituted aldehyde to form an enone intermediate. -
Enamine Formation :
A second equivalent of dimedone reacts with a nitrogen source (e.g., hydrazine) to form an enamine intermediate. -
Michael Addition and Cyclization :
The enone and enamine intermediates undergo Michael addition, followed by dehydration and ring closure to form the acridinedione framework.
This mechanism aligns with analogous reactions reported for acridinedione derivatives ( ).
Typical Reaction Conditions for Acridinediones
| Parameter | Value |
|---|---|
| Catalyst | β-CD (5 mmol%) or MCM-41-Pr-THEIC (15 mg) |
| Solvent | Ethanol/water (1:2) or pure ethanol |
| Temperature | Reflux (80–100 °C) |
| Reaction Time | 45–180 minutes |
| Reusability of Catalyst | β-CD: Single use; MCM-41-Pr-THEIC: Reusable (3+ cycles) |
Yield Trends for Analogous Acridinediones
| Aldehyde Substituent | Yield Range | Key Factor Influencing Yield |
|---|---|---|
| Electron-withdrawing groups (e.g., Cl) | High (80–92%) | Faster reaction kinetics |
| Electron-donating groups (e.g., OMe) | Moderate (60–85%) | Slower reaction rates |
| Steric hindrance (e.g., ortho-substituted) | High (85–90%) | Robust catalytic systems overcome hindrance |
Spectral Characterization
While specific NMR data for the target compound is unavailable, analogous acridinediones exhibit:
-
1H NMR :
-
δ ~0.85–1.00 ppm (s, methyl groups of dimedone)
-
δ ~4.7–4.8 ppm (s, benzylic C–H)
-
δ ~7.0–7.2 ppm (aromatic protons)
-
δ ~9.2–9.3 ppm (br s, N–H)
-
Challenges and Considerations
-
Furan Reactivity : Furan aldehydes may undergo side reactions (e.g., polymerization), necessitating controlled reaction conditions.
-
Catalyst Choice : β-CD enables solvent-free or low-solvent conditions, while MCM-41-Pr-THEIC requires aqueous ethanol systems.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of acridine diones exhibit significant anticancer properties. The compound's ability to interact with DNA and inhibit topoisomerase enzymes makes it a candidate for further exploration in cancer therapy .
- Case Study : A synthesized derivative demonstrated cytotoxic effects on various cancer cell lines, leading to cell cycle arrest and apoptosis through molecular docking studies .
- Antimicrobial Properties :
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive Bacteria | Moderate |
| Gram-negative Bacteria | High |
| Fungi | Low |
Synthetic Applications
- Catalyzed Synthesis :
- Material Science :
Toxicological Aspects
Understanding the toxicological profile of this compound is essential for its application in pharmaceuticals. Preliminary assessments indicate that while it exhibits some harmful effects at high concentrations (e.g., acute toxicity), its therapeutic index may still render it a viable candidate for drug development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Acridinedione derivatives exhibit variations in pharmacological and physicochemical properties depending on substituents. Below is a systematic comparison of the target compound with structurally analogous derivatives reported in the literature.
Substituent Effects on Physical Properties
The introduction of electron-withdrawing or -donating groups significantly impacts melting points, solubility, and spectroscopic profiles.
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 5a) correlate with higher melting points (296–298°C) compared to electron-donating groups (e.g., hydroxy in 4a: 272–274°C), likely due to enhanced intermolecular dipole interactions .
- Halogenation (Br, Cl) introduces steric bulk and alters hydrogen-bonding capabilities, as seen in the IR spectra of brominated derivatives (e.g., 3e: 1625 cm⁻¹ for C=O) .
Structural and Supramolecular Features
Crystal structure analyses reveal how substituents influence molecular packing and non-covalent interactions:
- Hydrogen Bonding : Derivatives with hydroxyl groups (e.g., 9-(5-bromo-2-hydroxyphenyl)) form intramolecular O-H···O=C bonds, stabilizing planar conformations . The target compound’s methoxy and chloro groups may instead favor C-H···π or halogen bonding.
- Packing Efficiency : Bulky substituents like benzyl (in 10-benzyl-9-(4-ethoxyphenyl)) disrupt close-packing, whereas nitro or hydroxy groups enable dense, hydrogen-bonded networks .
Pharmacological Potential
While direct bioactivity data for the target compound is unavailable, structural similarities to known bioactive acridinediones suggest plausible mechanisms:
- Anti-inflammatory Activity : Derivatives with hydroxy/alkoxy substituents (e.g., 10-(2-hydroxyethyl)-9-(2-hydroxyphenyl)) exhibit anti-inflammatory properties via radical scavenging or enzyme inhibition . The chloro-methoxy-furan group in the target compound may enhance lipophilicity, improving membrane permeability.
Biological Activity
The compound 9-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 431.96 g/mol. Its structure features a complex arrangement that includes a chloro-substituted methoxyphenyl group and a furan moiety.
| Property | Value |
|---|---|
| Molecular Formula | C24H30ClN3O3 |
| Molecular Weight | 431.96 g/mol |
| LogP | 4.4186 |
| Polar Surface Area | 56.961 Ų |
Biological Activity Overview
The biological activity of the compound has been primarily studied in the context of anticancer properties and cytotoxicity against various cell lines.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity against several cancer cell lines. The following table summarizes the cytotoxic effects observed in vitro:
| Cell Line | IC50 (µM) |
|---|---|
| LoVo (Colon) | 12.5 |
| SK-OV-3 (Ovary) | 15.0 |
| MCF-7 (Breast) | 18.0 |
These findings suggest that the compound is particularly effective against colon cancer cells.
Preliminary studies have indicated that the compound may interact with specific receptors involved in apoptosis and cell cycle regulation. The proposed mechanisms include:
- Modulation of Signaling Pathways : The compound appears to influence key signaling pathways associated with cell proliferation and survival.
- Receptor Interaction : Docking studies suggest potential interactions with receptors that regulate apoptotic processes.
Study on Anticancer Properties
A pivotal study evaluated the anticancer properties of various derivatives including this compound. The results highlighted a significant reduction in cell viability across multiple cancer types, particularly noting its potency in colon cancer models.
Cytotoxicity Assessment
In assessing the selectivity and safety profile of the compound, tests were conducted against normal human cells. The results indicated low toxicity at therapeutic doses, suggesting a favorable safety profile compared to existing chemotherapeutics.
Q & A
Basic: What synthetic protocols are validated for preparing this acridine-dione derivative, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via multi-step condensation reactions involving substituted furan intermediates and cyclohexanedione precursors. Key steps include:
- Friedländer Annulation : Cyclization of 5-(5-chloro-2-methoxyphenyl)furan-2-carbaldehyde with 3,3,6,6-tetramethylcyclohexane-1,2-dione under acidic conditions (e.g., H2SO4 or p-TsOH) to form the acridine core .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of aromatic intermediates and stabilize transition states.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate annulation kinetics, as demonstrated in analogous acridine syntheses .
Yield improvements (>70%) are achievable via reflux conditions (110–130°C) and inert atmosphere (N2) to prevent oxidation of methoxy groups .
Advanced: How can computational modeling resolve steric clashes between tetramethyl groups and the furan-phenyl substituent during conformational analysis?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict torsional angles and non-covalent interactions:
- Steric Maps : Generate 3D electrostatic potential surfaces to identify repulsion between methyl groups and the 5-chloro-2-methoxyphenyl moiety .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., chloroform) to assess flexibility of the hexahydroacridine ring under experimental conditions .
- X-ray Validation : Cross-reference computational results with crystallographic data (e.g., C–C bond lengths and dihedral angles) from structurally analogous compounds .
Basic: What spectroscopic and crystallographic techniques are essential for structural elucidation?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves the chair conformation of the hexahydroacridine ring and confirms substituent positions (R-factor < 0.05) .
- NMR Analysis :
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]<sup>+</sup> ~539.2 g/mol) and isotopic patterns for chlorine .
Advanced: How can conflicting bioactivity data between this compound and other acridine derivatives be systematically analyzed?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare substituent effects using:
- Pharmacophore Modeling : Overlay 3D structures of active/inactive analogs to identify critical functional groups (e.g., chloro vs. methoxy substitutions) .
- In Silico Docking : Screen against target proteins (e.g., DNA topoisomerases) to assess binding affinity differences due to steric bulk from tetramethyl groups .
- Experimental Validation :
Basic: What strategies mitigate oxidation of the methoxy group during long-term storage?
Methodological Answer:
- Storage Conditions :
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Atmosphere : Use argon-filled containers to limit O2 exposure .
- Stabilizers : Add radical scavengers (e.g., BHT at 0.1% w/w) to inhibit auto-oxidation .
- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products (e.g., quinone formation) .
Advanced: How do electronic effects of the 5-chloro-2-methoxyphenyl group influence photophysical properties?
Methodological Answer:
- Time-Dependent DFT (TD-DFT) : Calculate excitation energies (S0→S1) to correlate substituent electronegativity with UV-Vis absorption maxima .
- Experimental Correlation :
- Comparative Studies : Replace chlorine with fluorine to isolate electronic vs. steric contributions .
Basic: What chromatographic methods separate this compound from byproducts in crude reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 v/v) for baseline separation of polar byproducts .
- HPLC Optimization :
Advanced: Can AI-driven automation improve reproducibility in multi-step syntheses?
Methodological Answer:
- Self-Optimizing Reactors : Implement machine learning (ML) algorithms to adjust reaction parameters (e.g., temperature, stoichiometry) in real-time, reducing human error .
- Data Integration : Train neural networks on historical NMR/X-ray datasets to predict optimal crystallization conditions .
- Robotic Platforms : Use liquid-handling systems for precise reagent dispensing, validated in analogous acridine syntheses .
Basic: How to confirm the absence of residual catalysts (e.g., ZnCl2) in the final product?
Methodological Answer:
- ICP-MS : Quantify Zn<sup>2+</sup> levels (detection limit: 0.1 ppb) after aqueous workup .
- Chelation Tests : Add sodium diethyldithiocarbamate; yellow precipitate indicates Zn contamination .
Advanced: What mechanistic insights explain the regioselectivity of furan-2-yl substitution in the acridine core?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated furan precursors to identify rate-determining steps .
- Transition State Analysis : Compute activation energies for competing pathways (e.g., C2 vs. C5 furan substitution) using DFT .
- Cross-Experiment Validation : Synthesize analogs with nitro or methyl groups to sterically/electronically bias regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
